

A Comparative Analysis of Acetyltrialanine and Structurally Similar Peptides

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Compound of Interest

Compound Name: Acetyltrialanine

Cat. No.: B1664996

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This guide provides a structural and functional comparison of **Acetyltrialanine** and other N-acetylated tripeptides composed of small, aliphatic amino acids. Due to the limited availability of direct comparative experimental data in published literature, this guide serves as a framework, presenting known physicochemical properties and representative experimental protocols to facilitate standardized evaluation. The biological activity data presented is illustrative to guide future research.

Physicochemical Properties

N-acetylation of the N-terminus neutralizes the positive charge of the amino group, which can influence the peptide's solubility, lipophilicity, and proteolytic stability. The following table summarizes key physicochemical properties of **Acetyltrialanine** and related compounds, with data sourced from PubChem where available.

Compound	Structure	Molecular Formula	Molecular Weight (g/mol)	Predicted logP
Acetyltrialanine	Acetyl-Ala-Ala-Ala-OH	C11H19N3O5[1]	289.29	-1.9
Acetyltrivaline	Acetyl-Val-Val-Val-OH	C17H31N3O5	373.45	-0.1
Acetyltrileucine	Acetyl-Leu-Leu-Leu-OH	C20H37N3O5	415.53	1.2
N-Acetyl-L-alanine	C5H9NO3[2][3]	131.13[2][4]	-0.9	
N-Acetyl-L-valine	C7H13NO3	159.18	0.3	
N-Acetyl-L-leucine	C8H15NO3	173.21	0.5	
Acetyl-alanyl-alanine	C8H14N2O4	202.21	-1.3	
Acetyl-leucyl-leucine	C14H26N2O4	286.37	-	

Biological Activity (Illustrative)

The following table presents an illustrative comparison of potential biological activities. Note: This data is hypothetical and intended to serve as a template for data presentation. Actual values would need to be determined experimentally.

Compound	Antimicrobial Activity (MIC, µg/mL)	Antioxidant Activity (IC50, µM)	Cytotoxicity (CC50, µM)
E. coli	S. aureus	DPPH Assay	
Acetyltrialanine	>500	>500	>1000
Acetyltrivaline	250	125	750
Acetyltrileucine	100	50	500

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate standardized comparisons.

Antimicrobial Activity Assay (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a peptide.

- **Bacterial Strain Preparation:** Inoculate a single colony of the test bacterium (e.g., *E. coli*, *S. aureus*) in Mueller-Hinton Broth (MHB) and incubate at 37°C with agitation until the culture reaches the logarithmic growth phase.
- **Peptide Preparation:** Dissolve the peptide in a suitable solvent (e.g., sterile deionized water) to create a stock solution.
- **Serial Dilution:** Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well microtiter plate.
- **Inoculation:** Adjust the bacterial culture to a concentration of approximately 1×10^5 CFU/mL in MHB and add to each well of the microtiter plate.
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the free radical scavenging capacity of a peptide.

- **Reagent Preparation:** Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- **Peptide Preparation:** Dissolve the peptide in a suitable solvent to create a stock solution and prepare serial dilutions.
- **Reaction Mixture:** Add the peptide solution to the DPPH solution in a 96-well plate.

- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: $(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}} * 100$, where A_{control} is the absorbance of the DPPH solution without the peptide and A_{sample} is the absorbance with the peptide. The IC50 value is the concentration of the peptide that scavenges 50% of the DPPH radicals.

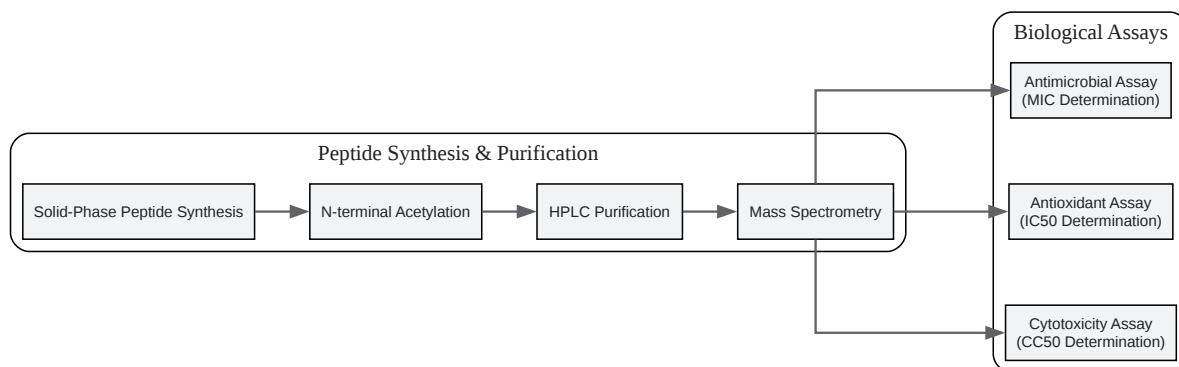
Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a peptide on the viability of mammalian cells.

- Cell Culture: Culture mammalian cells (e.g., human fibroblasts) in a suitable medium in a 96-well plate until they reach approximately 80% confluency.
- Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the peptide and incubate for 24-48 hours.
- MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm.
- Calculation: Cell viability is expressed as a percentage of the untreated control. The CC50 value is the concentration of the peptide that reduces cell viability by 50%.

Visualizations

Experimental Workflow

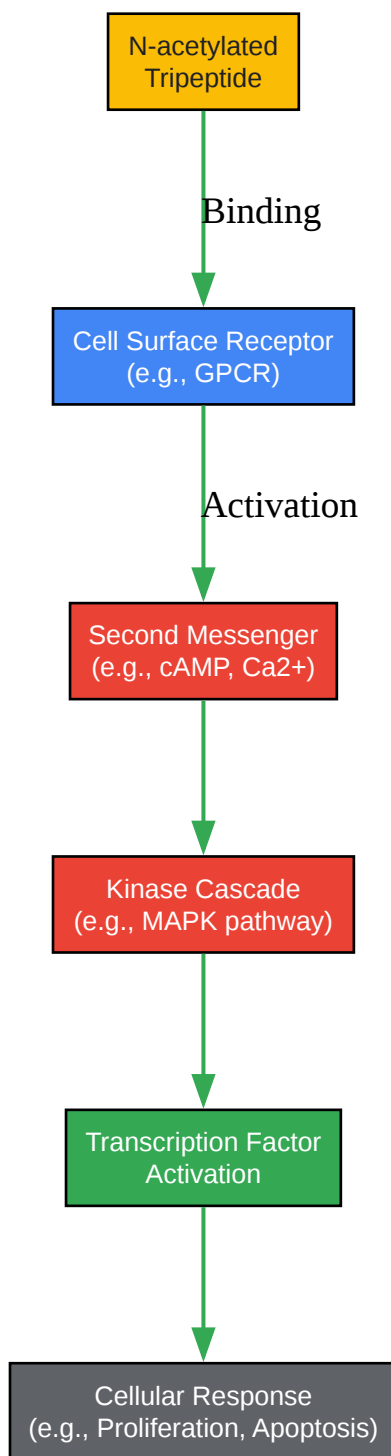


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Caption: Workflow for the synthesis and evaluation of N-acetylated peptides.

Potential Signaling Pathway

Small peptides can act as signaling molecules by binding to cell surface receptors and initiating intracellular cascades.



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Caption: A generic cell signaling pathway potentially modulated by small peptides.

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References

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